N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Description
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22FNO4S and its molecular weight is 331.4. The purity is usually 95%.
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Scientific Research Applications
COX-2 Inhibitory Potential
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide may have potential applications in the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. A study on related benzenesulfonamide derivatives demonstrated that the introduction of fluorine atoms can enhance the selectivity for COX-2 over COX-1, suggesting that fluorinated benzenesulfonamides could serve as potent, selective, and orally active COX-2 inhibitors. This finding points to potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Electrophilic Fluorination
This compound could also be relevant in the field of electrophilic fluorination. A similar compound, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been shown to improve the enantioselectivity of products in electrophilic fluorination reactions, suggesting the potential utility of fluorinated benzenesulfonamides in synthesizing enantioselective fluorinated compounds (Yasui et al., 2011).
Anticancer Activity
Research on aminothiazole-paeonol derivatives, including compounds structurally similar to this compound, has revealed significant anticancer potential against various cancer cell lines. These findings indicate that the compound could be explored for its anticancer properties, particularly against gastrointestinal adenocarcinomas (Tsai et al., 2016).
Gene Expression Studies in Oncology
Another interesting application is in the study of gene expression changes induced by antitumor sulfonamides. Benzenesulfonamide derivatives have been investigated for their ability to disrupt cancer cell cycles and their effects on gene expression, providing valuable insights into the pharmacophore structures and drug-sensitive pathways in cancer treatment (Owa et al., 2002).
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4S/c1-21-15-8-7-12(9-13(15)16)22(19,20)17-10-14(18)11-5-3-2-4-6-11/h7-9,11,14,17-18H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPNMIYAYNJDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.